Navarixin - 862464-58-2

Navarixin

Catalog Number: EVT-8067063
CAS Number: 862464-58-2
Molecular Formula: C21H23N3O5
Molecular Weight: 397.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Navarixin is an orally available small molecule antagonist of the C-X-C motif chemokine receptor 1 (CXCR1; interleukin-8 receptor alpha; IL8RA) and 2 (CXCR2; interleukin-8 receptor beta; IL8RB), with potential immunomodulating and antineoplastic activities. Upon administration, navarixin binds to and inhibits the activation of CXCR 1 and 2. This inhibits CXCR1/2-mediated signaling, reduces both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), inhibits inflammatory processes and abrogates the immunosuppressive nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells. This inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR 1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, therapy-resistance, myeloid cell suppression, and inflammation.
Source and Classification

Navarixin was developed as part of a series of compounds aimed at targeting chemokine receptors involved in inflammatory pathways. It falls under the category of pharmacological agents used to manage inflammatory diseases and has been evaluated for its potential therapeutic applications in oncology and respiratory diseases .

Synthesis Analysis

The synthesis of Navarixin has been explored through various methods, with recent advancements highlighting a chemo-enzymatic approach that utilizes aqueous micellar media. This method is noted for its mild conditions and scalability, making it a greener alternative for synthesizing this compound. The synthesis involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical transformations.
  2. Reagents: Specific reagents are employed to facilitate reactions such as amide bond formation and other coupling reactions necessary for constructing the molecular framework of Navarixin.
  3. Parameters: Reaction conditions such as temperature, pH, and concentration are optimized to achieve high yields and purity of the final product .
Molecular Structure Analysis

Navarixin has a complex molecular structure characterized by the following features:

  • Molecular Formula: C23H28N2O6
  • Molecular Weight: Approximately 432.48 g/mol
  • Structural Components: The structure consists of a bicyclic core with multiple functional groups that contribute to its receptor binding affinity.

The three-dimensional conformation of Navarixin allows it to fit into the binding sites of CXCR1 and CXCR2 effectively, which is crucial for its antagonistic activity. Structural analyses often involve techniques like X-ray crystallography or NMR spectroscopy to elucidate the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

Navarixin participates in several chemical reactions primarily related to its interaction with CXCR1 and CXCR2. Key reactions include:

  • Binding Reactions: Navarixin competes with natural ligands (e.g., CXCL8) for binding to the receptors, which can be quantified using assays that measure inhibition constants (IC50). For instance, it has an IC50 value of approximately 36 nM for CXCR1 .
  • Metabolic Reactions: Understanding how Navarixin is metabolized in biological systems is essential for predicting its pharmacokinetics and potential interactions with other drugs.

These reactions are typically studied using cell-based assays and biochemical techniques that quantify receptor-ligand interactions .

Mechanism of Action

Navarixin exerts its pharmacological effects primarily through antagonism of CXCR1 and CXCR2 receptors. The mechanism can be summarized as follows:

  1. Receptor Binding: Navarixin binds competitively to the active sites of CXCR1 and CXCR2, preventing their activation by endogenous ligands like interleukin-8.
  2. Inhibition of Signaling Pathways: By blocking these receptors, Navarixin inhibits downstream signaling pathways associated with inflammation, such as those involving neutrophil migration and activation.
  3. Therapeutic Effects: This antagonistic action results in reduced neutrophil infiltration in tissues, which is beneficial in treating conditions characterized by excessive inflammation, such as COPD .
Physical and Chemical Properties Analysis

Navarixin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but shows variable solubility in aqueous environments, which can affect its bioavailability.
  • Stability: The compound's stability under physiological conditions is critical for its therapeutic efficacy; studies indicate it maintains stability over a range of pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for formulating effective delivery systems that maximize therapeutic outcomes while minimizing side effects .

Applications

Navarixin has significant potential applications in various fields:

  • Respiratory Diseases: Its ability to reduce neutrophil recruitment makes it a candidate for treating diseases like COPD, where inflammation plays a central role.
  • Oncology: By modulating immune responses within tumors, Navarixin may enhance the effectiveness of other cancer therapies.
  • Research Tool: In pharmacological research, Navarixin serves as a valuable tool for studying chemokine signaling pathways and developing new therapeutic strategies targeting inflammatory diseases.
Pharmacological Mechanisms of CXCR1/CXCR2 Antagonism

Structural Determinants of Receptor Binding and Allosteric Modulation

Cyclobutene-1,2-dione Bioisostere as a Core Pharmacophore

Navarixin (SCH 527123) features a cyclobutene-1,2-dione moiety that serves as the central pharmacophore for high-affinity binding to CXCR1/2. This four-membered ring system acts as a bioisostere for dicarboxylic acids, enabling strong electrostatic interactions with key residues in the receptors' transmembrane domains. Specifically, the dione group forms hydrogen bonds with Asn residues in transmembrane helices 2 and 3 (TM2/TM3) of CXCR2, stabilizing the receptor in an inactive conformation. This binding occurs at an intracellular allosteric site located near the G-protein coupling region, distinct from the orthosteric chemokine-binding pocket [6] [7]. Molecular dynamics simulations confirm that the cyclobutene ring’s planarity and electron distribution facilitate π-cation interactions with adjacent Arg residues, contributing to its 10-fold higher affinity for CXCR2 over CXCR1 (Table 1) [3] [7].

Table 1: Role of Cyclobutene-1,2-dione in Navarixin's Binding Interactions

Target ResidueInteraction TypeFunctional Consequence
Asn³·³⁵ (TM3)Hydrogen bondingStabilizes inactive receptor conformation
Arg⁶·⁵⁸ (TM6)π-Cation interactionEnhances binding kinetics and residence time
Tyr¹·³⁹ (TM1)Hydrophobic packingContributes to subtype selectivity (CXCR2 > CXCR1)

Stereochemical Preferences in Ligand-Receptor Interactions

The (S)-enantiomer of navarixin exhibits 50-fold greater potency than its (R)-counterpart due to optimal three-dimensional positioning within the CXCR2 binding pocket. X-ray crystallography studies reveal that the S-configuration aligns the molecule’s hydrophobic substituents (e.g., fluorophenyl group) with a lipophilic subpocket formed by TM4, TM5, and TM6 helices. This orientation forces a conformational rearrangement in intracellular loop 2 (ICL2), sterically hindering Gαᵢ protein engagement. Additionally, the stereochemistry dictates kinetic properties: the (S)-enantiomer shows slow dissociation kinetics (t₁/₂ > 120 min), enabling prolonged receptor inactivation even after ligand washout. This contrasts with danirixin (a surmountable antagonist), where rapid dissociation permits receptor reactivation at high chemokine concentrations [6] [10].

Differential Affinity Profiles for CXCR1 vs. CXCR2 Subtypes

Navarixin displays marked subtype selectivity, with Kd values of 0.08–0.20 nM for CXCR2 versus 41 nM for CXCR1 in cynomolgus monkeys. This >500-fold selectivity arises from structural divergence in extracellular loop 2 (ECL2): CXCR2 contains a Val⁷⁹⁷–Leu⁸⁰⁴ motif that forms a deeper hydrophobic cleft for navarixin’s fluorophenyl group, whereas CXCR1 harbors bulkier residues (Phe⁷⁹⁷–Ile⁸⁰⁴) that sterically hinder binding [1] [3] [7]. Kinetic binding assays further demonstrate pseudo-irreversible antagonism for CXCR2 (insurmountable by increasing CXCL8 concentrations), but competitive inhibition for CXCR1. This differential behavior correlates with navarixin’s biological effects—neutrophil chemotaxis (CXCR2-dominated) is inhibited at IC₅₀ = 3 nM, while CXCL8-induced calcium flux (CXCR1-mediated) requires >300 nM for suppression [1] [6] [10].

Table 2: Affinity and Functional Inhibition of Navarixin Across Species

ReceptorSpeciesKd (nM)Functional IC50 (Chemotaxis)
CXCR2Cynomolgus0.080.97
CXCR2Mouse0.202.1
CXCR2Rat0.201.8
CXCR1Cynomolgus4143

Inhibition of Chemoattractant Signaling Pathways in Neutrophils

By antagonizing CXCR1/2, navarixin disrupts multiple downstream signaling cascades essential for neutrophil activation:1. Gαᵢ-Mediated Pathways: Navarixin blocks agonist-induced dissociation of Gαᵢβγ subunits, preventing:- Adenylate cyclase inhibition → increased cAMP → attenuated degranulation [8] [10]- PLCβ activation → suppressed IP₃-dependent Ca²⁺ release → impaired adhesion strengthening- PI3Kγ/Akt phosphorylation → inhibited actin polymerization and chemotaxis [1] [10]

  • MAPK/ERK Cascade: In myocardial infarction models, navarixin reduces phosphorylated ERK1/2 by >70%, downregulating pro-inflammatory genes (IL-1β, IL-6) and matrix metalloproteinases (MMP-9) [1] [5] [8]. Transcriptomic analysis confirms suppression of chemokine signaling and innate immune response pathways in neutrophils isolated from navarixin-treated mice [1].

  • β-Arrestin Recruitment: Unlike CXCL8 (which promotes β-arrestin-dependent CXCR2 internalization), navarixin stabilizes a receptor conformation that recruits β-arrestin without triggering endocytosis. This leads to receptor desensitization and disrupted chemokine gradient sensing [6] [10].

In vivo, these mechanisms collectively reduce neutrophil infiltration (e.g., by 60–80% in LPS-induced lung injury) and subsequent tissue damage, as validated in models of cardiac remodeling post-myocardial infarction [1] [5] [8].

Table 3: Key Signaling Pathways Inhibited by Navarixin in Neutrophils

PathwayKey EffectorsBiological Consequence
Gαᵢ/cAMP↑ cAMP, ↓ PKAReduced degranulation and ROS production
PLCβ/Ca²⁺↓ IP₃, ↓ store-operated Ca²⁺ entryImpaired adhesion and migration
PI3Kγ/Akt↓ PIP₃, ↓ PDK1 activationSuppressed chemotaxis and cytoskeletal remodeling
MAPK/ERK↓ p-ERK1/2, ↓ c-FosDownregulated inflammatory gene expression

Properties

CAS Number

862464-58-2

Product Name

Navarixin

IUPAC Name

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1

InChI Key

RXIUEIPPLAFSDF-CYBMUJFWSA-N

SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C

Canonical SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.